molecular formula C11H12F2N2O B1530282 6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1179946-02-1

6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1530282
CAS No.: 1179946-02-1
M. Wt: 226.22 g/mol
InChI Key: DAIDXOQCCJTAAG-UHFFFAOYSA-N
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Description

6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one is a tetrahydroquinoline derivative of significant interest in medicinal chemistry and drug discovery. The tetrahydroquinoline scaffold is a privileged structure in pharmacology, known for its presence in a wide array of bioactive molecules and synthetic pharmaceuticals . This specific compound, featuring a 2,2-difluoroethyl substitution on the ring nitrogen and an amino group at the 6-position, is a key synthetic intermediate for developing novel therapeutic agents. Researchers utilize this core structure to create compounds for probing biological systems and screening for new activities . Tetrahydroquinoline derivatives have demonstrated a diverse range of biological activities in scientific research, including serving as antagonists for various receptors , and have been investigated for potential applications as antibacterial, anticancer, and antiviral agents, as well as in treatments for central nervous system disorders . The compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the product in accordance with established laboratory safety protocols.

Properties

IUPAC Name

6-amino-1-(2,2-difluoroethyl)-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-10(13)6-15-9-3-2-8(14)5-7(9)1-4-11(15)16/h2-3,5,10H,1,4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIDXOQCCJTAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)N)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one generally involves:

  • Formation of the tetrahydroquinoline skeleton.
  • Introduction of the amino group at the 6-position.
  • N-alkylation of the tetrahydroquinolin-2-one nitrogen with a 2,2-difluoroethyl moiety.

Detailed Preparation Method from Patent EP 4269392 A1

The European patent EP 4269392 A1 describes the preparation of tetrahydroquinoline derivatives, including compounds structurally related to this compound. The key steps include:

  • Starting Materials : Synthesis begins with substituted indolinones or isoquinoline derivatives. For example, 3-{1-ethoxy-1-phenylmethylidene}-5-nitro-2-indolinone is used as a precursor.

  • Catalytic Hydrogenation : 6-amino-isoquinoline is catalytically hydrogenated to obtain 6-amino-1,2,3,4-tetrahydro-isoquinoline, which serves as a key intermediate.

  • Protection and Functionalization : The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc protection), facilitating further functionalization.

  • Coupling Reaction : The protected intermediates are reacted in solvents like DMF at elevated temperatures (e.g., 100 °C for 3.5 hours) to form the tetrahydroquinoline core with the desired substituents.

  • Purification : The reaction mixture is poured into water, and the precipitate is filtered and washed with water and ethanol to isolate the product.

Step Reaction Conditions Yield Notes
Hydrogenation of 6-amino-isoquinoline Catalytic hydrogenation Not specified Melting point change confirms conversion
Boc protection of amino group Reaction with (Boc)2O, 0.9 equiv Not specified Protects amino group for subsequent steps
Coupling in DMF Heating at 100 °C for 3.5 h Not specified Formation of tetrahydroquinoline derivative
Workup Pour into water, filter, wash with EtOH - Isolation of product

Alternative Coupling Methods

Another method involves peptide coupling agents for amide bond formation in related derivatives, which can be adapted for functional group modifications on the tetrahydroquinoline ring:

  • Coupling Reagents : Benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl).

  • Base : Triethylamine.

  • Solvent : Dichloromethane.

  • Conditions : Room temperature (20 °C) for extended periods (up to 216 hours).

  • Yield : Approximately 24% in reported cases for related intermediates.

Summary Table of Preparation Steps and Conditions

Step Starting Material Reagents/Conditions Yield Notes
Catalytic hydrogenation 6-amino-isoquinoline H2, Pd/C catalyst Not specified Converts isoquinoline to tetrahydroisoquinoline
Boc protection 6-amino-tetrahydroisoquinoline (Boc)2O, 0.9 equiv Not specified Protects amino group
Coupling to form core Protected intermediate + indolinone derivative DMF, 100 °C, 3.5 h Not specified Forms tetrahydroquinoline skeleton
N-alkylation Tetrahydroquinolin-2-one 2,2-difluoroethyl halide, base, DMF Not specified Introduces 2,2-difluoroethyl group
Amide coupling (alternative) Amino derivative EDC·HCl, benzotriazol-1-ol, triethylamine, DCM ~24% For related derivatives

Research Findings and Practical Notes

  • The Boc protection step is critical for controlling reactivity of the amino group during coupling reactions.

  • The use of polar aprotic solvents like DMF enhances the efficiency of both coupling and N-alkylation reactions.

  • Reaction times and temperatures are optimized to balance yield and purity, with longer times sometimes necessary for complete conversion.

  • Purification typically involves aqueous workup and recrystallization or filtration to isolate the product.

  • Yields vary depending on the exact substituents and reaction scale but are generally moderate.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure which includes a tetrahydroquinoline core with an amino group and a difluoroethyl substituent. This structural configuration contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit anticancer properties. For instance, studies have shown that modifications to the tetrahydroquinoline structure can enhance cytotoxicity against cancer cell lines. The presence of the difluoroethyl group may influence the compound's lipophilicity and cell membrane permeability, potentially increasing its efficacy as an anticancer agent.

Case Study: A study published in Journal of Medicinal Chemistry highlighted the synthesis of various tetrahydroquinoline derivatives, including those with difluoroethyl substitutions, demonstrating improved activity against breast cancer cells compared to their non-substituted counterparts .

Neurological Disorders

Tetrahydroquinoline derivatives have been investigated for their neuroprotective effects. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits for conditions such as Alzheimer's disease.

Case Study: Research in Neuropharmacology examined the neuroprotective effects of similar compounds in animal models of neurodegeneration. The results suggested that these compounds could prevent neuronal death and improve cognitive function .

P2X7 Receptor Antagonism

The P2X7 receptor is implicated in inflammatory processes and pain signaling. Tetrahydroquinoline derivatives have been identified as potential antagonists of this receptor, making them candidates for developing anti-inflammatory drugs.

Data Table: P2X7 Antagonist Activity of Tetrahydroquinoline Derivatives

CompoundIC50 (µM)Reference
6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one5.4
6-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one8.0
6-Amino-1-phenyl-1,2,3,4-tetrahydroquinolin-2-one6.5

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. The inhibition of these enzymes can lead to alterations in metabolic processes that are beneficial in treating metabolic disorders.

Case Study: An investigation into enzyme kinetics demonstrated that 6-amino tetrahydroquinolines could inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism . This inhibition could have implications for diabetes management.

Mechanism of Action

The mechanism by which 6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The biological and physicochemical properties of tetrahydroquinolinone derivatives are heavily influenced by substituents. Key comparisons include:

Compound Name Substituent at 1-Position Molecular Formula Molar Mass (g/mol) Key Properties/Effects References
Target Compound 2,2-Difluoroethyl C₁₁H₁₃F₂N₂O 242.23 High lipophilicity; strong electron-withdrawing effect from fluorine atoms
6-Amino-1-(2,2,2-trifluoroethyl) analog 2,2,2-Trifluoroethyl C₁₁H₁₂F₃N₂O 260.22 Increased electronegativity and steric hindrance compared to difluoroethyl derivative
6-Amino-1-(methoxymethyl) analog Methoxymethyl C₁₁H₁₄N₂O₂ 218.25 Electron-donating methoxy group enhances solubility but reduces membrane permeability
6-Amino-1-(dimethylaminoethyl) analog 2-(Dimethylamino)ethyl C₁₃H₁₉N₃O 233.31 Basic amino group facilitates protonation; potential for ionic interactions
6-Amino-7-fluoro analog Fluorine at 7-position (ring) C₉H₉FN₂O 180.18 Fluorine alters aromatic ring electronics; may enhance binding to hydrophobic targets

Key Insights :

  • The 2,2-difluoroethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., methoxymethyl) .
  • Trifluoroethyl analogs exhibit greater electron-withdrawing effects but may suffer from synthetic challenges due to steric bulk .
  • Ring-fluorinated derivatives (e.g., 7-fluoro) prioritize electronic modulation over substituent flexibility .

Commercial Availability and Research Utility

  • The target compound is supplied by four vendors , ensuring accessibility for structure-activity relationship (SAR) studies .
  • Discontinued compounds (e.g., 6-Amino-1-(methoxymethyl) in ) limit their utility despite favorable solubility profiles .

Biological Activity

6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H14F2N2O. The presence of the difluoroethyl group is notable for its influence on the compound's lipophilicity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Agonistic Activity : It has been identified as a non-systemic agonist for the TGR5 receptor, which plays a role in glucose metabolism and energy homeostasis .
  • P2X7 Receptor Modulation : This compound has been studied for its antagonistic properties on the P2X7 receptor, which is involved in inflammatory responses and pain signaling .

Pharmacological Effects

The pharmacological effects of this compound have been documented in various studies:

  • Antidiabetic Potential : By activating TGR5 receptors, this compound may enhance insulin sensitivity and promote glucose uptake in peripheral tissues.
  • Anti-inflammatory Effects : The antagonism of the P2X7 receptor suggests potential applications in treating chronic inflammatory conditions.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study 1 : A study evaluating the effects of TGR5 agonists demonstrated that compounds similar to this compound significantly improved metabolic parameters in diabetic mouse models .
  • Study 2 : Research on P2X7 receptor antagonists showed that this compound reduced pro-inflammatory cytokine release in vitro and in vivo models of inflammation .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
TGR5 AgonismEnhances glucose metabolism
P2X7 AntagonismReduces inflammation
Antidiabetic PropertiesImproves insulin sensitivity

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one and its derivatives?

  • Methodology : The synthesis typically involves multi-step processes:

Nitro Reduction : Starting from a nitro-substituted precursor (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one), catalytic hydrogenation (Pd/C, H₂ in EtOH, 2–3 days) reduces the nitro group to an amine .

Alkylation : The 2,2-difluoroethyl group is introduced via nucleophilic substitution. For example, using NaH in DMF with chloroiodoethane derivatives under argon protection .

Purification : Flash chromatography (e.g., Biotage systems) with solvents like EtOAc/hexane yields pure compounds (72–90% yields) .

  • Key Considerations : Monitor reaction progress via TLC and confirm purity with NMR (e.g., δ 6.48 ppm for aromatic protons) and MS (ESI: [M+1] peaks) .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Tools :

  • ¹H NMR : Look for signals corresponding to the tetrahydroquinoline core (δ 3.29–3.03 ppm for CH₂ groups) and the difluoroethyl moiety (δ 2.68 ppm, t, J = 6.6 Hz) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+1] at 260.2) .
  • Chromatography : Use reverse-phase HPLC to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the reduction of nitro intermediates?

  • Troubleshooting :

  • Catalyst Selection : Compare Pd/C (72% yield over 2 days) vs. Raney Ni (faster but lower yields due to over-reduction) .
  • Solvent Systems : Ethanol is preferred for nitro reduction, while THF may improve solubility for LiAlH₄-mediated reductions (e.g., conversion of 3,4-dihydroquinolin-2(1H)-one to tetrahydroquinoline) .
  • Temperature Control : Exothermic reactions (e.g., LiAlH₄ reductions) require cooling to 0°C to prevent decomposition .

Q. What strategies are effective for introducing substituents to enhance biological activity?

  • Synthetic Modifications :

  • Side-Chain Variations : Replace the difluoroethyl group with dimethylaminoethyl or pyrrolidinylethyl groups via nucleophilic displacement (e.g., chloroiodopropane with dimethylamine in acetonitrile/KI) .
  • Fluorination : Introduce fluorine at the 8-position using 8-fluoro-nitro precursors, which improves metabolic stability .
  • Thiophene Conjugation : Coupling with thiophene-2-carboximidamide via thioimidate reagents enhances receptor binding (56–90% yields) .

Q. How should researchers resolve contradictions in NMR data for structurally similar analogs?

  • Case Study : Compare ¹H NMR of compound 24 (δ 6.48 ppm, br s) vs. 47 (δ 6.63–6.32 ppm).

  • Root Cause : Differences arise from substituent electronic effects (e.g., dimethylamino vs. diethylamino groups altering electron density) .
  • Validation : Use 2D NMR (COSY, HSQC) to assign protons and confirm regiochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
Reactant of Route 2
6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one

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